1,3-Dioxan-2-one

Übersicht

Beschreibung

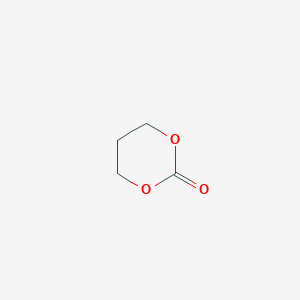

1,3-Dioxan-2-one (CAS: 2453-03-4), also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate with the chemical formula C₄H₆O₃ . It is a key monomer in synthesizing aliphatic polycarbonates and polyurethanes, valued for their biodegradability, low toxicity, and biomedical applications such as drug delivery and tissue engineering . Industrially, it is synthesized via reactions of 1,3-diols with phosgene derivatives or carbon monoxide, though these methods face challenges due to reagent toxicity . Recent advancements focus on eco-friendly routes using carbon dioxide (CO₂) as a C1 source under catalytic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dioxan-2-one can be synthesized through various methods. One common approach involves the reaction of 1,3-diols with phosgene derivatives or carbon monoxide . Another method utilizes the carboxylative cyclization of 1,3-diols in the presence of carbon dioxide and catalysts such as cerium oxide and 2-cyanopyridine . Additionally, photo-aerobic selenium-π-acid multicatalysis has been employed to synthesize 1,3-dioxan-2-ones from homoallylic carbonic acid esters .

Industrial Production Methods

Industrial production of this compound often involves the use of carbon dioxide as a C1 source, leveraging its availability and cost-effectiveness. The process typically includes the use of catalysts and specific reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can yield tertiary alcohols and other derivatives.

Substitution: Substitution reactions involving this compound can lead to the formation of various substituted cyclic carbonates.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, carbon dioxide, cerium oxide, and 2-cyanopyridine . Reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .

Major Products

Major products formed from these reactions include aliphatic polycarbonates and polyurethanes, which are of significant interest in material sciences and industrial applications .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

-

Polymer Production :

- Biodegradable Polycarbonates : 1,3-Dioxan-2-one is extensively used to produce poly(trimethylene carbonate), which is notable for its mechanical properties and biocompatibility. These materials are utilized in medical applications such as sutures and drug delivery systems due to their favorable degradation profiles .

- Polyurethanes : The compound also plays a crucial role in synthesizing polyurethanes that are employed in tissue engineering scaffolds and other biomedical devices .

- Drug Delivery Systems : The low toxicity of polymers derived from this compound makes them suitable for use in drug delivery systems where biocompatibility is essential. Studies have shown that these polymers can effectively encapsulate drugs while ensuring controlled release.

Environmental Applications

The increasing demand for biodegradable materials has led to the exploration of this compound in environmentally friendly packaging solutions. Its ability to degrade naturally reduces long-term environmental impacts associated with traditional plastics .

Polymerization Techniques

The polymerization of this compound can be initiated through various methods:

- Cationic and Anionic Polymerization : These techniques allow for the production of high molecular weight polymers suitable for diverse applications.

- Ring-Opening Polymerization : This method is thermodynamically favored and allows for the efficient formation of polycarbonates and polyurethanes from cyclic carbonates like this compound .

Case Study 1: Biocompatibility Testing

Research conducted by Matsumura et al. demonstrated that polymers synthesized from this compound exhibited excellent biocompatibility when tested with human cell lines. The study reported a molecular weight of 84,700 Da for the synthesized polymer, indicating its potential for medical applications .

Case Study 2: Environmental Impact Assessment

A comprehensive analysis highlighted the environmental benefits of using biodegradable polymers derived from this compound. The study assessed the degradation rates in various environments and concluded that these materials significantly reduce plastic waste compared to conventional polymers .

Wirkmechanismus

The mechanism of action of 1,3-dioxan-2-one involves its ability to undergo ring-opening polymerization, which is a key process in the formation of polycarbonates and polyurethanes . The compound’s molecular structure allows it to interact with catalysts and reagents, facilitating the formation of high-molecular-weight polymers .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Cyclic Carbonates and Derivatives

Key Findings

Ring Size and Reactivity

- Six-membered vs. five-membered rings :

- Six-membered this compound exhibits higher thermal and hydrolytic stability compared to five-membered 1,3-dioxolan-2-one, making it preferable for high-temperature polymer processing .

- Five-membered derivatives (e.g., 4-methyl-1,3-dioxolan-2-one) achieve higher yields (83–85%) with branched diols but face challenges with linear diols (e.g., 39% yield for 4-methyl-1,3-dioxan-2-one) due to steric and electronic factors .

Substituent Effects

- Hydroxyl groups : 5-Hydroxy-1,3-dioxan-2-one isomerizes to five-membered carbonates rather than polymerizing, limiting its utility in linear polycarbonate synthesis .

- Allyl/ethyl substituents : Allyl-functionalized derivatives (e.g., 5-((allyloxy)methyl)-5-ethyl-1,3-dioxan-2-one) enable plasma-induced polymerization, retaining cyclic carbonate integrity while forming low-MW polymers suitable for surface coatings .

- Brominated derivatives : Bromo-substituted this compound derivatives (e.g., (4S,6S)-4-(bromomethyl)-6-methyl-1,3-dioxan-2-one) show high diastereoselectivity (dr >19:1), making them intermediates for chiral polymers .

Polymerization Behavior

- Hyperbranched polycarbonates: Monomers like 5-ethyl-5-hydroxymethyl-1,3-dioxan-2-one undergo ROP to form hyperbranched structures, with branching density dependent on catalysts (e.g., enzymatic vs. organocatalytic) .

- Linear polycarbonates : Unsubstituted this compound produces linear polymers via ROP, while copolymers with ε-caprolactone (e.g., PGC-C18) achieve high molecular weights (Mn ≈78,272 g/mol) for drug delivery .

Biologische Aktivität

1,3-Dioxan-2-one, also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate with significant relevance in the field of polymer chemistry, particularly for its applications in biomedical materials due to its favorable biological properties. This article explores the biological activity of this compound, focusing on its synthesis, polymerization, biocompatibility, and potential applications in medical devices and drug delivery systems.

This compound has a molecular formula of and appears as a colorless solid with a melting point of approximately 45.0 to 49.0 °C. It is soluble in methanol and typically stored under inert gas conditions to prevent degradation. The most common methods for synthesizing this compound include:

- Reaction with Phosgene or Carbon Dioxide : Utilizing 1,3-diols as starting materials.

- Catalytic Methods : Recent advancements have highlighted the use of carbon dioxide as a sustainable carbon source in synthesis, employing catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene to enhance yields under mild conditions .

Biocompatibility and Toxicity

The biological activity of this compound is characterized by its low toxicity and biodegradability , making it a suitable candidate for various biomedical applications. Studies have shown that polymers derived from TMC exhibit excellent biocompatibility, which is crucial for medical applications such as:

- Sutures

- Drug Delivery Systems

- Tissue Engineering Scaffolds

These materials are designed to degrade naturally within the body, minimizing long-term environmental impact while providing mechanical support during healing processes .

Polymerization Characteristics

This compound can undergo ring-opening polymerization (ROP), leading to the formation of high molecular weight poly(trimethylene carbonate). This polymerization can be initiated using both cationic and anionic initiators. The resulting polymers are of interest for their mechanical properties and biodegradability, which are critical in medical applications .

Study on PPAR Activation

A study evaluated the effects of dioxane derivatives on human PPAR (peroxisome proliferator-activated receptor) transactivation activity. Although this study primarily focused on related compounds, it provides insights into the potential metabolic effects of dioxane derivatives like this compound. The findings indicated that certain modifications could enhance biological activity relevant to metabolic disorders .

Biodegradable Polymers

Research has demonstrated that polymers synthesized from this compound exhibit good mechanical properties suitable for various medical applications. For instance:

| Property | Value |

|---|---|

| Biodegradation Time | Varies (weeks to months) |

| Mechanical Strength | Comparable to PLA |

| Cytotoxicity | Low (biocompatible) |

This table summarizes key properties that highlight the suitability of TMC-derived polymers for biomedical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Dioxan-2-one, and how are they optimized for high yield?

this compound is primarily synthesized via cyclocarbonation of trimethylene glycol with phosgene or its derivatives. Optimization focuses on catalyst selection (e.g., Lewis acids like Sn(Oct)₂), reaction temperature (60–120°C), and solvent systems (e.g., toluene or dichloromethane). Melt polycondensation under vacuum can also yield oligomers, but purity requires post-synthesis purification via recrystallization or column chromatography . Enzymatic ring-opening polymerization using lipases (e.g., Candida antarctica lipase B) offers an eco-friendly alternative, producing poly(trimethylene carbonate) with controlled molecular weights .

Q. How is this compound characterized using spectroscopic methods, and what analytical challenges exist?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The carbonyl carbon in this compound appears at ~155 ppm in ¹³C NMR, while the ring protons resonate between 4.2–4.5 ppm in ¹H NMR . Challenges include distinguishing between monomeric and oligomeric forms due to overlapping peaks. Gel Permeation Chromatography (GPC) with refractive index detection is used for molecular weight analysis, though discrepancies between theoretical and experimental values may arise due to side reactions or residual catalysts .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?

Advanced Research Questions

Q. How do enzyme-catalyzed polymerization mechanisms of this compound compare to traditional metal catalysts in terms of polymer microstructure?

Enzyme-catalyzed polymerization (e.g., using Candida antarctica lipase) proceeds via a coordination-insertion mechanism, yielding poly(trimethylene carbonate) with narrow dispersity (Đ = 1.2–1.5) and high stereoregularity . In contrast, metal catalysts (e.g., Sn(Oct)₂) often produce broader molecular weight distributions (Đ > 1.5) due to chain-transfer reactions. Advanced characterization via MALDI-TOF or ¹H NMR end-group analysis can resolve microstructural differences, such as cyclic vs. linear polymer chains .

Q. What strategies are effective in resolving contradictions between theoretical and experimental molecular weight distributions in poly(trimethylene carbonate) synthesis?

Discrepancies arise from competing side reactions (e.g., transesterification) or incomplete monomer conversion. Strategies include:

- Kinetic monitoring : Using in-situ FTIR to track carbonyl group consumption.

- Post-polymerization purification : Fractional precipitation to isolate high-purity fractions.

- Multi-detector GPC : Combining light scattering and viscometry detectors to assess absolute molecular weights .

Contradictions in literature data (e.g., CAS number inconsistencies) highlight the need for rigorous batch-to-batch validation .

Q. How does moisture sensitivity affect the stability of this compound during storage and handling, and what mitigation methods are recommended?

this compound hydrolyzes in humid environments, forming trimethylene glycol and carbon dioxide. Degradation kinetics can be studied via accelerated stability testing (e.g., 40°C/75% relative humidity). Mitigation strategies include:

- Storage : Under inert gas (argon) in desiccators at –20°C.

- Handling : Use of gloveboxes for moisture-sensitive reactions.

- Stabilizers : Addition of molecular sieves (3Å) in reaction mixtures .

Q. Methodological Notes

- Data Validation : Cross-reference CAS numbers (2453-03-4 vs. 31852-84-3) using authoritative sources like PubChem or EPA DSSTox to resolve discrepancies .

- Experimental Design : For polymerization studies, include control experiments with varying catalyst loadings and reaction times to optimize yield and molecular weight .

- Contradiction Analysis : Use orthogonal techniques (e.g., NMR, GPC, and MALDI-TOF) to reconcile conflicting data on polymer microstructure .

Eigenschaften

IUPAC Name |

1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHICDDUDORKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31852-84-3 | |

| Record name | Trimethylene carbonate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31852-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20953766 | |

| Record name | Trimethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2453-03-4 | |

| Record name | Trimethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylene carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4316AQ174Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.